molecular formula C6HBrCl2N2S B6232469 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine CAS No. 1784619-01-7

6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine

Cat. No.: B6232469
CAS No.: 1784619-01-7
M. Wt: 284
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Description

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6HBrCl2N2S and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a valuable building block in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :

    Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.

    Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone intermediates.

    Bromination: The pyrimidone intermediates are brominated to introduce the bromine atom at the desired position.

    Chlorination: Finally, the brominated intermediates are chlorinated to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of large quantities without the need for chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thieno[2,3-d]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological context. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine can be compared with other similar compounds, such as:

    6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the chlorine atom.

    2,4-Dichlorothieno[3,2-d]pyrimidine: This compound has a different arrangement of the chlorine atoms and lacks the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(8)10-6(9)11-5(2)12-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLGVKPPRDUDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC(=N2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784619-01-7
Record name 6-bromo-2,4-dichlorothieno[2,3-d]pyrimidine
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